5-amino-1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a carboxamide group at position 4, a 4-chlorophenyl substituent at position 1, and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety attached to the carboxamide nitrogen. The 4-chlorophenyl group introduces electron-withdrawing effects, while the benzodioxin system contributes to hydrophobicity and conformational stability.
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c18-10-1-4-12(5-2-10)23-16(19)15(21-22-23)17(24)20-11-3-6-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUHBDXPZIAHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure incorporates a triazole moiety, which is known for its diverse biological properties.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a triazole ring, an amino group, and a benzodioxin moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives of 1,2,3-triazoles have shown promising results against various cancer cell lines. The mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest, which is beneficial in cancer treatment.
Key Findings:
- In vitro Studies: Compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Triazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria.
Microbial Inhibition:
Studies indicate that compounds with similar structures can inhibit pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Some derivatives displayed MIC values ranging from 62.5 to 250 µg/ml against various bacterial strains .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| E. coli | 125 |
| S. aureus | 100 |
| Bacillus subtilis | 250 |
Case Studies
Several case studies have documented the synthesis and evaluation of triazole derivatives similar to our compound of interest:
- Synthesis and Evaluation: A study synthesized several triazole derivatives and evaluated their anticancer and antimicrobial activities. Notably, one compound showed superior activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies: Computational studies indicated strong binding affinity of triazole derivatives to TS, supporting their potential as anticancer agents .
- Comparative Analysis: A comparative analysis of various triazole compounds revealed that modifications in substituents significantly influenced biological activity .
Scientific Research Applications
The compound 5-amino-1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is of significant interest in scientific research due to its diverse applications in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
This compound belongs to the class of triazole derivatives , which are known for their biological activity. The presence of the benzodioxin moiety contributes to its unique properties, making it a candidate for various applications.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that similar compounds possess activity against various bacterial strains. This suggests potential for This compound in developing new antibiotics.
Anticancer Properties
Triazole compounds have also been investigated for their anticancer effects. For instance, a recent study highlighted the ability of triazoles to inhibit cancer cell proliferation through apoptosis induction. This compound's structure may enhance its efficacy against specific cancer types by targeting unique cellular pathways .
Inhibitors of Enzymatic Activity
The compound has been evaluated as an inhibitor of specific enzymes involved in disease progression. For example, triazole derivatives have shown promise in inhibiting enzymes like carbonic anhydrase , which is vital in tumor growth .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties like thermal stability and chemical resistance.
Photoluminescent Properties
Research indicates that similar triazole compounds exhibit photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors . The incorporation of this compound into electronic devices could improve performance metrics significantly.
| Compound Name | Activity Type | Target Organism/Cancer Type | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | Breast Cancer | |
| Compound C | Enzyme Inhibition | Carbonic Anhydrase |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to This compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents .
Comparison with Similar Compounds
Core Heterocycle Differences
- Triazole vs. Isoxazole: The target compound’s 1,2,3-triazole core (three nitrogens) contrasts with the isoxazole core (one oxygen, one nitrogen) in analogs from . Isoxazoles, with an oxygen atom, may confer greater polarity but reduced hydrolytic stability .
Substituent Analysis
Key substituents in comparable compounds include:
- Benzodioxin Moieties : Present in both the target compound and analogs like 898496-61-2 and 898477-71-7. This moiety’s ether oxygens may participate in hydrophobic interactions or hydrogen bonding, influencing solubility and target engagement.
- Aryl Groups : The target’s 4-chlorophenyl group differs from analogs with diazenyl (e.g., 898498-57-2) or methyl-substituted phenyl groups. Chlorine’s electron-withdrawing effects could modulate electronic distribution compared to methyl’s electron-donating properties.
Structural Comparison Table
| Compound ID/Name | Core Heterocycle | R1 (Triazole/Isoxazole Substituent) | R2 (Carboxamide Substituent) | Notable Features |
|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 4-Chlorophenyl | Benzodioxin-6-yl | Electron-withdrawing Cl, rigid benzodioxin |
| 898496-61-2 (3-Isoxazolecarboxamide) | Isoxazole | 2-Methyl-4-[2-(2-methylphenyl)diazenyl]phenyl | Benzodioxin-6-yl | Diazenyl group, photosensitive |
| 898498-57-2 (3-Isoxazolecarboxamide) | Isoxazole | 4-(2-Phenyldiazenyl)phenyl | 3,4-Dimethylphenyl | Polar dimethylphenyl, azo linkage |
| 898477-71-9 (3-Isoxazolecarboxamide) | Isoxazole | 4-(2-Phenyldiazenyl)phenyl | Benzodioxin-6-yl | Combines benzodioxin and diazenyl groups |
Hypothetical Property Implications
- Solubility : The target compound’s benzodioxin and 4-chlorophenyl groups may reduce aqueous solubility compared to analogs with polar diazenyl or methyl groups.
- Metabolic Stability : The triazole core likely resists metabolic degradation better than isoxazole analogs, which may undergo oxygen-mediated ring cleavage.
- Electronic Effects : Chlorine’s electron-withdrawing nature could enhance the carboxamide’s acidity, affecting binding interactions compared to electron-donating substituents like methyl .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data, for which the SHELX software suite () is widely employed. SHELXL’s refinement capabilities enable precise determination of bond lengths, angles, and torsional parameters, critical for understanding conformational differences between analogs .
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization using azide reagents. For example, analogous compounds (e.g., fluorophenyl or bromophenyl derivatives) are synthesized via one-pot, three-component reactions involving sodium azide, copper catalysts, and substituted phenyl precursors . Optimization may include adjusting solvent systems (e.g., DMF or THF), temperature gradients (e.g., 60–80°C), and catalyst loadings (e.g., CuI at 5–10 mol%) to improve yields. Purification via column chromatography or recrystallization is often required to isolate the final product .
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
Low solubility in aqueous buffers is a common limitation for triazole-carboxamides. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing biological systems.
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine substituents) to the benzodioxin or triazole moiety while preserving bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) confirms the presence of aromatic protons (δ 7.2–8.1 ppm), benzodioxin methylene groups (δ 4.2–4.5 ppm), and triazole NH signals (δ 10–12 ppm).
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) to verify the molecular formula (C16H12ClN5O3).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and stability under storage conditions .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?
Quantum mechanical calculations (e.g., DFT) and molecular docking simulations can predict binding affinities to target enzymes (e.g., kinases or proteases). For example:
- Docking studies : Use software like AutoDock Vina to model interactions between the triazole-carboxamide core and active-site residues.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
- Reaction path optimization : ICReDD’s hybrid computational-experimental workflows integrate quantum chemical calculations to identify optimal reaction pathways .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:
- Standardized assays : Use recombinant enzymes (e.g., expressed in E. coli) under controlled buffer conditions (e.g., Tris-HCl, pH 7.4).
- Isoform-specific profiling : Compare inhibition across isoforms (e.g., HDAC1 vs. HDAC6) using isoform-selective substrates.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
Systematic SAR approaches involve:
- Scaffold diversification : Synthesize analogs with variations in the chlorophenyl, benzodioxin, or triazole groups.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N atoms) and hydrophobic regions (e.g., chlorophenyl ring) for target engagement.
- In vivo profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma half-life in rodent models to prioritize candidates .
Methodological Considerations
Q. Experimental Design for High-Throughput Screening (HTS)
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., compound concentration, incubation time) and identify significant interactions .
- Automation : Employ liquid handling systems for consistent assay setup and minimize variability.
Q. Safety and Handling Protocols
- Toxicity screening : Conduct preliminary cytotoxicity assays (e.g., MTT in HEK293 cells) to establish safe working concentrations .
- Waste disposal : Follow institutional guidelines for halogenated organic compounds, including neutralization before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
